D-erythro-Ritalinic acid-d10

stereochemistry diastereomer separation LC-MS/MS method validation

D-erythro-Ritalinic acid-d10 is the stereochemically and isotopically definitive internal standard for D-erythro-ritalinic acid quantification. With (2S,2′R) absolute configuration mirrored and ten deuterium labels delivering a +10 Da mass shift, it eliminates the cross-isomer interference and matrix-effect errors inherent in threo-configured or unlabeled alternatives. Supplied at ≥98% purity with documented long-term powder stability (3 years at -20°C), it directly supports GLP method validation in therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies where stereochemical accuracy is non-negotiable.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 19395-41-6
Cat. No. B098154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-Ritalinic acid-d10
CAS19395-41-6
Synonymsalpha-phenyl-2-piperidineacetic acid
ritalinic acid
ritalinic acid, (R*,R*)-(+-)-isome
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)
InChIKeyINGSNVSERUZOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





D-erythro-Ritalinic acid-d10: Deuterated Internal Standard for Methylphenidate Metabolite Quantitation


D-erythro-Ritalinic acid-d10 (CAS 1330166-48-7, unlabeled parent CAS 19395-41-6) is a stable isotope-labeled internal standard comprising the deuterium-labeled form of D-erythro-ritalinic acid, the primary urinary metabolite of methylphenidate . This compound features ten deuterium substitutions on the piperidine ring and the alpha-carbon position, yielding a molecular weight of 229.34 g/mol with a +10 Da mass shift relative to the unlabeled analyte [1]. D-erythro-Ritalinic acid-d10 is supplied with a minimum chemical purity of ≥98% and is intended exclusively for use as an internal standard in quantitative LC-MS/MS and GC/MS bioanalytical workflows for methylphenidate therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies [2].

Why Generic Substitution Fails: Stereochemical and Isotopic Differentiation of D-erythro-Ritalinic acid-d10


In-class ritalinic acid standards cannot be interchanged without compromising analytical validity due to two orthogonal differentiation axes. First, stereochemistry: ritalinic acid exists as both erythro and threo diastereomers, and the D-erythro configuration (2S,2′R absolute stereochemistry) constitutes the specific metabolite of clinical interest, with a molecular weight of 219.28 g/mol [1]. Use of a threo-configured internal standard for erythro-analyte quantitation introduces differential chromatographic retention and potential ionization bias that degrades method accuracy . Second, isotopic labeling: unlabeled standards cannot correct for matrix effects or extraction variability in LC-MS/MS workflows . Among deuterated options, critical differences exist in stereochemical identity (erythro vs. threo), deuterium count and placement (d10 with both piperidine-ring and alpha-carbon deuteration vs. d9 or alternative labeling patterns), and isotopic purity profiles (the D0/D10 ratio and D9-D7 isomer content) [2]. D-erythro-Ritalinic acid-d10 provides stereochemical identity with the target analyte and a +10 Da mass shift from ten deuterium substitutions, avoiding the cross-isomer interference risks associated with stereochemically mismatched internal standards .

D-erythro-Ritalinic acid-d10: Quantitative Comparative Evidence for Procurement Decisions


Stereochemical Identity: Erythro vs. Threo Configuration Differentiation

D-erythro-Ritalinic acid-d10 possesses the erythro (2S,2′R) stereochemical configuration that precisely matches the D-erythro-ritalinic acid analyte . This stereochemical identity is essential for accurate quantitation in chiral separation workflows where erythro and threo diastereomers exhibit distinct chromatographic retention. In contrast, the commercially available Cerilliant (±)-threo-Ritalinic Acid-D10 HCl internal standard possesses the threo configuration, which does not match the erythro analyte . Use of a threo-configured internal standard for erythro-analyte quantitation introduces differential chromatographic behavior and potential ionization efficiency differences that compromise method accuracy when stereospecific quantification is required .

stereochemistry diastereomer separation LC-MS/MS method validation therapeutic drug monitoring

Isotopic Purity: D0/D10 Ratio and Cross-Isomer Interference Mitigation

Isotopic purity directly impacts internal standard performance in LC-MS/MS quantitation. For the (±)-threo-Ritalinic Acid-D10 HCl standard from Cerilliant, the reported isotopic purity ratio of D0/D10 equals 0%, but the material contains a significant amount of D9-D7 isomers [1]. The presence of lower-mass D9-D7 isotopomers contributes signal intensity at m/z channels that may overlap with the D10 quantitation channel or produce cross-talk interference with the unlabeled analyte (D0) channel, complicating baseline resolution. In contrast, D-erythro-Ritalinic acid-d10 incorporates ten deuterium atoms distributed across both the piperidine ring (nine deuteriums) and the alpha-carbon position (one deuterium), as confirmed by its SMILES structure showing complete deuteration at positions C2 through C6 of the piperidine ring . This labeling pattern provides a full +10 Da mass shift that maximizes separation from the unlabeled analyte (219.28 g/mol vs. 229.34 g/mol) [2].

isotopic purity D0/D10 ratio LC-MS/MS quantitation internal standard selection

Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standard Performance in Oral Fluid LC-QqQ-MS

In a validated LC-QqQ-MS method for methylphenidate and ritalinic acid quantitation in oral fluid, deuterated internal standards (MPH-d9 and (±)-threo-RA-d10) were employed to minimize matrix effects through internal standard-based quantitation [1]. The method achieved LOD and LOQ values of 0.2 ng/mL and 0.5 ng/mL for ritalinic acid, respectively, with QC sample intra- and inter-day bias and imprecision values no greater than ±12% [1]. Matrix effects were specifically reported as minimized through the use of internal standard based quantitation, consistent with the established principle that isotopically labeled internal standards co-elute with the analyte and experience identical extraction recovery and ionization conditions, thereby correcting for variability that non-deuterated or structurally dissimilar internal standards cannot address [1][2].

matrix effects ion suppression LC-QqQ-MS oral fluid analysis stable isotope dilution

Storage Stability Profile: Defined Long-Term Storage Conditions vs. Undefined Alternatives

D-erythro-Ritalinic acid-d10 is provided with quantitatively defined storage stability parameters: powder form remains stable for 3 years at -20°C and 2 years at 4°C; when dissolved in solvent, stability is maintained for 6 months at -80°C and 1 month at -20°C . These defined stability windows enable laboratories to plan inventory management and method validation studies with confidence. In contrast, many comparator products lack quantitatively defined stability specifications, with recommendations limited to qualitative descriptors such as 'store under freeze conditions' or 'recommended storage temperature 2-8°C' without specified duration of stability [1].

storage stability shelf life reference standard long-term storage -20°C stability

Chemical Purity Specification: ≥98% vs. 95% Baseline Quality

D-erythro-Ritalinic acid-d10 is supplied with a minimum chemical purity specification of ≥98%, as documented in the product's Certificate of Analysis . This purity level exceeds the 95% baseline typical for certain deuterated ritalinic acid research compounds and matches the 99% purity benchmark established for the (±)-threo-Ritalinic Acid-D10 HCl certified reference material [1]. Higher chemical purity minimizes the contribution of non-deuterated impurities and structurally related contaminants to analytical background signal, which is critical for achieving low limits of quantitation in trace-level bioanalysis.

chemical purity certificate of analysis reference standard quality HPLC purity

Optimal Application Scenarios for D-erythro-Ritalinic acid-d10 Based on Quantitative Evidence


Stereospecific LC-MS/MS Quantitation of D-erythro-Ritalinic Acid in Therapeutic Drug Monitoring

In therapeutic drug monitoring of methylphenidate where differentiation of erythro and threo metabolites is clinically required, D-erythro-Ritalinic acid-d10 is the stereochemically matched internal standard . The erythro configuration (2S,2′R) precisely matches the target D-erythro-ritalinic acid analyte, ensuring identical chromatographic retention and ionization behavior. Use of the alternative (±)-threo-Ritalinic Acid-D10 HCl internal standard introduces stereochemical mismatch that degrades method accuracy in stereospecific assays . The ≥98% chemical purity and +10 Da mass shift from ten deuterium substitutions [1] further support reliable quantitation across the clinically relevant concentration range.

Forensic Toxicology Confirmation of Methylphenidate Exposure in Complex Biological Matrices

Forensic toxicology laboratories require internal standards that correct for matrix effects in diverse specimen types (urine, oral fluid, blood). The class-level validation of deuterated ritalinic acid internal standards in oral fluid LC-QqQ-MS demonstrated intra- and inter-day imprecision ≤±12% with LOD/LOQ values of 0.2/0.5 ng/mL for ritalinic acid [2]. D-erythro-Ritalinic acid-d10, with its defined stability profile (powder: 3 years at -20°C) , supports long-term method validation and proficiency testing programs essential for forensic accreditation. The ≥98% purity specification reduces the risk of interfering impurities that could compromise evidentiary confidence in legal proceedings .

Pharmacokinetic Studies Requiring Extended Method Stability and Inventory Management

Preclinical and clinical pharmacokinetic studies of methylphenidate formulations span months to years and require internal standards with quantifiable long-term stability. D-erythro-Ritalinic acid-d10 provides defined stability windows (powder: 3 years at -20°C, 2 years at 4°C; solution: 6 months at -80°C) . These specifications enable GLP-compliant laboratories to establish standard operating procedures for inventory management, batch retention, and re-order scheduling. In contrast, products lacking quantitative stability duration data introduce uncertainty in long-term study planning and may necessitate costly revalidation when reference standard integrity is questioned .

Clinical Toxicology and Urine Drug Testing Workflows for Methylphenidate Compliance Monitoring

Clinical toxicology laboratories monitoring methylphenidate compliance in ADHD patients require internal standards suitable for high-throughput urine drug testing. Deuterated ritalinic acid standards are established as suitable for GC/MS and LC/MS applications in clinical toxicology and urine drug testing . D-erythro-Ritalinic acid-d10, with its stereochemical identity to the major urinary metabolite D-erythro-ritalinic acid and +10 Da mass shift for unambiguous MRM transition monitoring [1], supports the specific detection of ritalinic acid in urine specimens. The defined solvent stability (1 month at -20°C) supports preparation of working solutions for automated liquid handling systems used in high-volume clinical laboratory operations.

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